![molecular formula C13H7FN2O2 B13660599 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an amino group at the 6th position and a fluorine atom at the 9th position on the benzo[g]isoquinoline-5,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 9th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group is introduced at the 6th position through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoquinoline compounds.
Scientific Research Applications
6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-9-chlorobenzo[g]isoquinoline-5,10-dione
- 6-Amino-9-bromobenzo[g]isoquinoline-5,10-dione
- 6-Amino-9-iodobenzo[g]isoquinoline-5,10-dione
Uniqueness
Compared to its analogs, 6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H7FN2O2 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
6-amino-9-fluorobenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7FN2O2/c14-8-1-2-9(15)11-10(8)13(18)7-5-16-4-3-6(7)12(11)17/h1-5H,15H2 |
InChI Key |
KWPLMMIFLLIBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)

![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
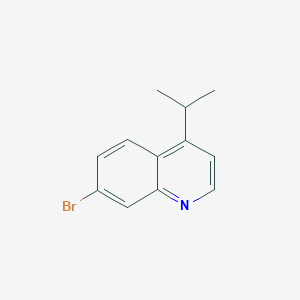
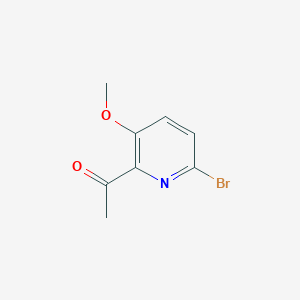
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
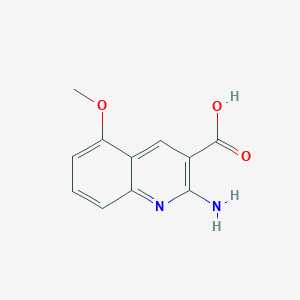
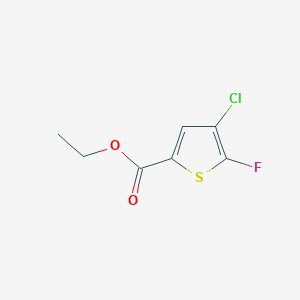
![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)

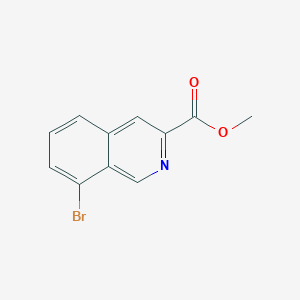
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
